The synthesis of 4H-1,3-benzoxazine can be achieved through several methods:
The synthesis typically requires specific precursors such as benzoylureas or substituted phenols. Reaction conditions vary based on the desired derivative and include parameters like temperature, solvent choice (e.g., methanol or water), and the presence of catalysts.
The molecular structure of 4H-1,3-benzoxazine consists of a six-membered benzene ring fused to a five-membered oxazine ring. The general formula can be represented as CHNO. The oxazine moiety contributes to its heterocyclic nature and influences its reactivity.
4H-1,3-Benzoxazine undergoes various chemical reactions including:
The mechanism of action for 4H-1,3-benzoxazine primarily involves nucleophilic attack by amines or alcohols at the electrophilic sites within the molecule. This leads to various substitution reactions that can modify the compound's properties significantly. The stability of the oxazine ring allows it to participate in electrophilic aromatic substitution reactions as well.
Relevant data includes:
4H-1,3-Benzoxazine compounds are utilized in various scientific domains:
The chemistry of 4H-1,3-benzoxazines began crystallizing in the early 20th century with foundational synthetic breakthroughs. In 1902, Heller and Fiesselmann achieved the first deliberate synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones by reacting anthranilic acids with aroyl chlorides in pyridine, establishing a versatile route to this bicyclic scaffold [9]. This work provided the initial structural blueprint: a benzene ring fused to a six-membered 1,3-oxazine containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively. Early characterization relied primarily on melting points and elemental analysis, but the 1960s–1980s saw transformative advances with the application of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, enabled precise mapping of electronic environments within the heterocyclic core. For example, distinctive downfield signals for C4 (δ 160–165 ppm in ¹³C NMR) and H2 (δ 8.0–9.0 ppm in ¹H NMR) became diagnostic markers [2] [6]. X-ray crystallography later confirmed planarity of the fused aromatic system and bond length alterations within the oxazine ring, revealing its partial quinoidal character [6].
Table 1: Key Historical Milestones in 4H-1,3-Benzoxazine Chemistry
Year | Milestone | Significance |
---|---|---|
1902 | Heller-Fiesselmann synthesis (anthranilic acid + aroyl chloride) | First general synthetic route to 2-aryl-4H-3,1-benzoxazin-4-ones [9] |
1960s | Application of NMR spectroscopy | Enabled detailed structural analysis of substituent effects [2] |
2015 | K₂CO₃-mediated ring closure of o-halogenbenzoylureas | Eco-friendly protocol for electron-deficient derivatives [1] |
2019 | Domino synthesis from 2,2-diazidobenzofuran-3(2H)-ones | Novel route enabling amino-substituted derivatives [6] |
2022 | Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides | Mild, regioselective method for 4-benzylidene derivatives [3] |
The bioactivity potential of the 4H-1,3-benzoxazine core emerged prominently in the late 20th century, catalyzing its adoption in medicinal chemistry. A pivotal discovery was its role as a potent inhibitor scaffold for serine proteases. In 2024, substituted 4H-3,1-benzoxazin-4-ones were identified as nanomolar-range inhibitors of Cathepsin G (CatG), a protease implicated in inflammatory pathologies like rheumatoid arthritis and cystic fibrosis. Compound 2 (2-(furan-2-yl)-4H-3,1-benzoxazin-4-one) exhibited an IC₅₀ of 0.84 ± 0.11 μM against CatG with >50-fold selectivity over thrombin, factor XIa, and kallikrein [2]. Concurrently, benzoxazines demonstrated anticancer potential through diverse mechanisms. Gold(I)-catalyzed derivatives showed proliferation inhibition in breast cancer lines (MCF-7, HCC1954) with IC₅₀ values as low as 3.1 μM, attributed to interactions with cellular targets like DNA-PK or PI3K-related kinases [3] [6]. This period also saw the scaffold’s integration into cannabinoid receptor modulation, where 2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones emerged as selective CB2 agonists (e.g., compound 7b5, EC₅₀ = 110 nM for CB2), offering promise for neuroinflammation and pain management without CB1-mediated psychotropic effects [4].
The term "privileged scaffold" aptly describes 4H-1,3-benzoxazine due to its intrinsic capacity for diverse target engagement underpinned by modular synthetic accessibility. Several factors drive this status:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3